[(1S)-3,3-difluorocyclopentyl]methanol
Overview
Description
“[(1S)-3,3-difluorocyclopentyl]methanol” is a chemical compound with the molecular weight of 136.14 . It is produced by Synthonix Corporation . The IUPAC name for this compound is (3,3-difluorocyclopentyl)methanol .
Molecular Structure Analysis
The molecular structure of “[(1S)-3,3-difluorocyclopentyl]methanol” can be represented by the InChI code 1S/C6H10F2O/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2 . The InChI key for this compound is QLMRIAAVEVHRJH-UHFFFAOYSA-N .
Scientific Research Applications
Methanol in Biomembrane Studies
Methanol is used as a solubilizing agent for studying transmembrane proteins in biological and synthetic membranes. Its impact on lipid dynamics was demonstrated through small-angle neutron scattering, showing how methanol influences lipid transfer and flip-flop kinetics in membranes. This reveals the solvent's role in altering bilayer composition, crucial for understanding cell survival and protein functionality (Nguyen et al., 2019).
Methanol as a C1 Synthon and H2 Source
Methanol serves as a hydrogen source and C1 synthon in chemical synthesis, highlighted by its use in selective N-methylation of amines and transfer hydrogenation of nitroarenes. These applications demonstrate methanol's role in synthesizing pharmaceutical agents and key intermediates, emphasizing its value in organic synthesis (Sarki et al., 2021).
Catalytic C–C Coupling with Methanol
Methanol is utilized in catalytic C–C coupling reactions to produce higher alcohols incorporating all-carbon quaternary centers. An iridium catalyst facilitated the direct coupling of methanol with allenes, underscoring methanol's potential as a renewable feedstock for fine chemical synthesis (Moran et al., 2011).
Probing Surface Sites with Methanol
Methanol's role as a "smart" molecule in studying metal oxide catalysts' surface sites was explored through adsorption and desorption processes on ceria nanocrystals. This research provides insights into the catalytic properties of metal oxides and their interaction with methanol (Wu et al., 2012).
Methanol-to-Olefins (MTO) Technology
The development of MTO technology illustrates methanol's application in converting to olefins, showcasing its industrial significance. The process highlights the role of methanol in the chemical industry, providing a pathway from coal to olefin production (Tian et al., 2015).
Overview of Methanol's Applications
A comprehensive overview of methanol's applications further elucidates its significance in producing clean-burning fuel, acting as a building block for complex chemical structures, and serving as an energy carrier for hydrogen storage. The versatility of methanol in various industrial and environmental applications is highlighted, underscoring its importance as a chemical compound (Dalena et al., 2018).
properties
IUPAC Name |
[(1S)-3,3-difluorocyclopentyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMRIAAVEVHRJH-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@H]1CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266980 | |
Record name | Cyclopentanemethanol, 3,3-difluoro-, (1S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1407991-23-4 | |
Record name | Cyclopentanemethanol, 3,3-difluoro-, (1S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1407991-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanemethanol, 3,3-difluoro-, (1S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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